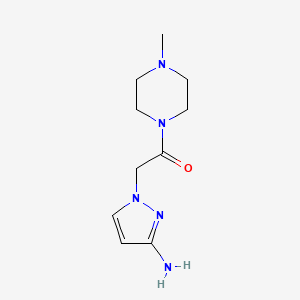

2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one

描述

2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at position 3 and a 4-methylpiperazine moiety linked via an ethanone bridge. Its molecular formula is C₁₀H₁₇N₅O (MW: 223.28 g/mol), with a CAS number of 1152914-24-3 .

属性

IUPAC Name |

2-(3-aminopyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c1-13-4-6-14(7-5-13)10(16)8-15-3-2-9(11)12-15/h2-3H,4-8H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVEJLAMHOEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Ring Formation and Amination

- The pyrazole ring is commonly synthesized by the condensation of hydrazine hydrate with a β-diketone or β-ketoester under reflux conditions in ethanol or other polar solvents.

- Amination at the 3-position can be achieved either by direct use of 3-amino-substituted diketones or by post-synthetic modification involving selective amination reactions.

- Typical reaction conditions include mild heating (60–80 °C), use of acid or base catalysts to promote cyclization, and purification by recrystallization or chromatography.

Piperazine Ring Preparation

- 4-Methylpiperazine is commercially available or synthesized by methylation of piperazine using methyl iodide or methyl sulfate under basic conditions.

- Alternatively, piperazine rings can be constructed by reacting ethylenediamine with methyl-substituted dihaloalkanes (e.g., 1,2-dichloroethane derivatives) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120 °C).

Coupling via Ethanone Linkage

- The key coupling step involves linking the pyrazole and piperazine rings through an ethanone group.

- One common method is the reaction of 3-amino-1H-pyrazole with 2-chloroacetyl chloride or 2-chloroacetyl derivatives in the presence of a base such as triethylamine to form an intermediate chloroacetamide.

- This intermediate then undergoes nucleophilic substitution with 4-methylpiperazine to yield the target compound.

- Reaction solvents often include dichloromethane (DCM), tetrahydrofuran (THF), or ethanol, with reaction temperatures ranging from 0 °C to room temperature to optimize yield and minimize side reactions.

- Purification is typically performed by column chromatography or recrystallization.

Industrial and Practical Considerations

- Industrial synthesis focuses on optimizing reaction yields, minimizing catalyst and reagent costs, and reducing purification steps.

- Use of catalytic systems that reduce palladium or other expensive metal residues is preferred, as demonstrated in related pyrazole syntheses.

- Avoidance of cumbersome distillation and use of safer solvents (e.g., ethanol instead of methanol) improves scalability and environmental footprint.

- Reaction steps are designed to minimize isolation and purification stages, increasing overall yield (reported up to ~85% in related processes).

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-diketone | Ethanol | Reflux (60–80 °C) | 70–85 | Cyclization under acidic/basic catalysis |

| Amination of pyrazole | Amination reagents or direct use of amino diketones | Ethanol or DMF | Room temp to 60 °C | 60–75 | Selective amination step |

| Piperazine ring synthesis | Ethylenediamine + methyl dihaloalkane | DMF, DMSO | 80–120 °C | 75–90 | Alkylation to introduce 4-methyl group |

| Coupling via ethanone linkage | 3-amino-pyrazole + 2-chloroacetyl chloride + 4-methylpiperazine | DCM, THF, EtOH | 0 °C to RT | 65–80 | Nucleophilic substitution and acylation |

Research Findings and Optimization Insights

- Research indicates that the presence of the 3-amino group on the pyrazole ring enhances hydrogen bonding potential, improving biological activity and binding affinity in medicinal applications.

- Optimization of coupling reactions by controlling temperature and stoichiometry reduces side product formation and improves purity.

- Use of bases such as triethylamine or diisopropylethylamine (DIPEA) facilitates acylation and substitution steps efficiently.

- Solvent choice impacts reaction kinetics and product isolation; polar aprotic solvents like DCM and THF are preferred for coupling steps, while ethanol is favored for pyrazole ring formation due to solubility and environmental considerations.

- Industrial methods emphasize reducing palladium catalyst use and simplifying purification to achieve higher overall yields and lower production costs.

化学反应分析

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrazole or piperazine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of nitro derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of various substituted pyrazole and piperazine derivatives.

科学研究应用

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds, including 2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one, exhibit notable anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study found that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specified concentrations, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus. In laboratory tests, some derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as antimicrobial agents.

Anxiolytic Effects

Recent investigations into the anxiolytic properties of related compounds have revealed promising results. Certain derivatives have been shown to mediate their effects through benzodiazepine and nicotinic pathways in animal models, suggesting potential for developing treatments for anxiety disorders. The implications of these findings are critical for advancing pharmacotherapy in mental health.

Case Studies

| Case Study | Description |

|---|---|

| Case Study 1: Anti-inflammatory Activity | A study evaluated the anti-inflammatory effects of novel pyrazole derivatives. Results indicated significant inhibition of inflammatory markers in vitro, emphasizing the role of substituents on the pyrazole ring in enhancing therapeutic efficacy. |

| Case Study 2: Antimicrobial Efficacy | Another study focused on synthesizing various pyrazole derivatives and assessing their antimicrobial activity against clinical strains of bacteria. The findings highlighted that some compounds displayed MIC values similar to those of existing antibiotics, underscoring their potential as effective antimicrobial agents. |

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical pathways involving the modification of pyrazole and piperazine structures. The compound is typically available in powder form with a purity level around 95%.

作用机制

The mechanism by which 2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- The pyrazole ring in the target compound provides hydrogen-bonding capability via its amino group, enhancing interactions with biological targets like enzymes or receptors .

- The 4-methylpiperazine group improves water solubility compared to non-polar analogs (e.g., 4-chlorophenyl derivatives) .

Pharmacological and Physicochemical Properties

Key Findings :

- The target compound’s lower LogP compared to 4-chlorophenyl analogs suggests improved solubility, critical for oral bioavailability .

- Antimicrobial activity is hypothesized based on structurally related 1,3,4-thiadiazole derivatives, which show efficacy against E. coli and C. albicans .

NMR and Spectroscopic Data

- 13C NMR: The carbonyl group in the target compound is expected to resonate at δ ~197 ppm, consistent with similar ethanone derivatives (e.g., δ 197.0 in 3ca ).

- HRMS : Exact mass for C₁₀H₁₇N₅O [M+H]+ is 223.1434, aligning with reported values for piperazine-containing compounds .

生物活性

2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic compound characterized by the presence of a pyrazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C10H17N5O

- Molecular Weight : 223.28 g/mol

- CAS Number : 1184515-96-5

- Purity : ≥95%

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, potentially altering cellular signaling pathways and physiological responses.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Research has demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are crucial in many cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives. For example, certain synthesized pyrazole carboxamides have demonstrated notable antifungal activity against pathogenic fungi. The structure of this compound may contribute to its efficacy against bacterial and fungal strains .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study revealed that these compounds significantly reduced pro-inflammatory cytokines in animal models, indicating their potential use in treating inflammatory disorders .

Data Tables

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one, and how are yields optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution or condensation reactions. For example, details a procedure where 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one is synthesized via coupling of 1-methylpiperazine with a cyclopropyl ketone derivative under reflux conditions (69% yield). Key factors for optimization include stoichiometric ratios of reactants (e.g., 1.0:1.2 molar ratio of amine to ketone), solvent choice (e.g., toluene or ethanol), and reaction time (typically 12–24 hours). Catalysts like Pd₂(dba)₃ and ligands (BINAP) may enhance efficiency in cross-coupling steps, as shown in for analogous piperazine-containing compounds .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- X-ray crystallography : SHELXL ( ) is widely used for refining crystal structures. For pyrazoline analogs (e.g., ), bond angles (e.g., C4–C5–C6 = 119.57°) and torsion angles are critical for confirming stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (e.g., chemical shifts for pyrazole NH₂ at δ ~5.5 ppm) and HRMS (to confirm molecular ion peaks) are essential, as demonstrated in for related ketone derivatives .

Q. What are the key structural motifs influencing the compound’s physicochemical properties?

- The 3-amino-pyrazole moiety enhances hydrogen-bonding potential, while the 4-methylpiperazine group contributes to solubility in polar solvents. highlights similar pyrazoline derivatives where electron-withdrawing substituents (e.g., chloro, methoxy) modulate melting points (187–190°C for analogs in ) and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related pyrazolyl-piperazine derivatives?

- Methodology :

- Comparative SAR analysis : Compare substituent effects across studies. For instance, shows that trifluoromethyl groups in pyrazoles enhance COX-2 selectivity, while bulkier groups reduce bioavailability.

- Experimental validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. emphasizes using >95% pure compounds (via HPLC) to minimize batch variability .

Q. What strategies are effective for improving synthetic yields of the ketone-piperazine linkage under inert conditions?

- Troubleshooting :

- Moisture-sensitive steps : Use Schlenk lines for anhydrous solvents (e.g., THF, CH₂Cl₂) and molecular sieves to scavenge water.

- Catalyst optimization : reports that Pd₂(dba)₃/BINAP systems increase coupling efficiency for arylpiperazine derivatives by reducing side reactions (e.g., dehalogenation) .

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, 70–230 mesh) improve purity, as in for isolating ketone intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking studies : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2). The 3-amino group on pyrazole may form hydrogen bonds with catalytic lysine residues.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. suggests that pyrazole-derived bicyclic compounds exhibit favorable binding free energies (ΔG ≤ −8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。